molecular formula C15H12F2N2O2 B6538994 N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide CAS No. 1060310-92-0

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide

Cat. No.: B6538994
CAS No.: 1060310-92-0
M. Wt: 290.26 g/mol
InChI Key: BPCDAZLSDOJADO-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamoylmethyl group attached to a phenyl ring, which is further substituted with two fluorine atoms at the 2 and 6 positions.

Mechanism of Action

Target of Action

The primary targets of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide are dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors in the brain . These neurotransmitter receptors play crucial roles in various cognitive and physiological functions.

Mode of Action

This compound interacts with its targets by modulating the density of these neurotransmitter receptors. For instance, it can abolish the effect of scopolamine, a cholinolytic drug, and decrease the number of nACh and NMDA receptors . It also affects the density of dopamine D1, D2, and D3 receptors .

Biochemical Pathways

The compound affects the biochemical pathways associated with the aforementioned neurotransmitters. By modulating the density of these receptors, it influences the signaling pathways of dopamine, serotonin, glutamate, GABA, and acetylcholine . The downstream effects of these changes include alterations in cognitive functions and potentially the mitigation of scopolamine-induced amnesia .

Pharmacokinetics

It is known that the compound is administered intraperitoneally at a dose of 100 mg/kg

Result of Action

The molecular and cellular effects of this compound’s action include changes in the density of various neurotransmitter receptors in the brain . These changes can influence cognitive functions and potentially counteract the effects of certain drugs like scopolamine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs (like scopolamine) can affect its action Additionally, factors such as the physiological state of the organism and the specific conditions of the environment may also play a role

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide typically involves the N-alkylation of 4-(carbamoylmethyl)phenylamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoylmethyl-4-phenyl-2-pyrrolidinone
  • N-carbamoylmethyl-4-phenyl-2-pyrrolidone

Uniqueness

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, increase its lipophilicity, and improve its binding affinity to molecular targets compared to similar compounds without fluorine substitutions.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-11-2-1-3-12(17)14(11)15(21)19-10-6-4-9(5-7-10)8-13(18)20/h1-7H,8H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCDAZLSDOJADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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